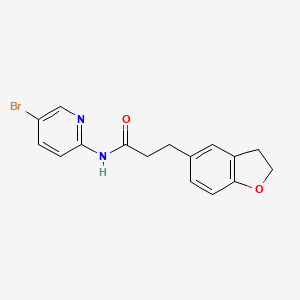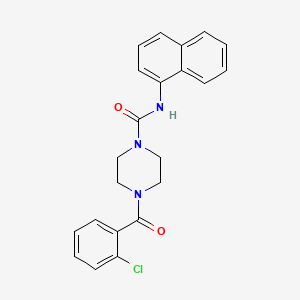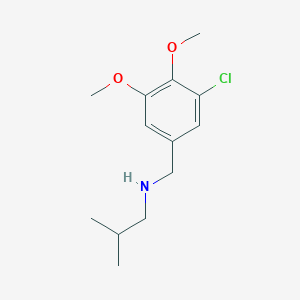![molecular formula C14H17NO B13373164 N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tricyclo[6220~2,7~]dodeca-2,4,6-trien-4-ylacetamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide typically involves a multi-step process. One common method includes the formation of the tricyclic core through an aldol reaction catalyzed by aldolases . This reaction involves the nucleophilic attack by the α-carbon atom of an aldehydic or ketonic enolate upon the carbonyl carbon atom of another aldehyde or ketone to form a β-hydroxy carbonyl product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[6.4.0.0(2,7)]dodecane
- Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene
- endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene
Uniqueness
N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide is unique due to its specific tricyclic structure and the presence of an acetamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(4-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyl)acetamide |
InChI |
InChI=1S/C14H17NO/c1-9(16)15-12-6-7-13-10-2-4-11(5-3-10)14(13)8-12/h6-8,10-11H,2-5H2,1H3,(H,15,16) |
Clave InChI |
WFUQLMLDBKFQKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13373108.png)
![6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373116.png)
![8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B13373124.png)
![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)
![5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)

![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)

![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
